MtCCD1 Knockdown Exerts >10-Fold Stronger Suppression on Mycorradicin Derivatives Versus C13 Cyclohexenone Derivatives
In RNA interference experiments targeting MtCCD1 in Medicago truncatula roots colonized by Glomus intraradices, mycorradicin derivative accumulation was strongly reduced to 3% to 6% of control levels. By contrast, C13 cyclohexenone derivatives were only reduced to 30% to 47% of controls under identical conditions [1]. This differential sensitivity demonstrates that the two apocarotenoid classes, despite originating from a common C40 carotenoid precursor, are regulated by distinct enzymatic steps downstream of the initial cleavage.
| Evidence Dimension | Residual apocarotenoid derivative accumulation following MtCCD1 RNAi knockdown |
|---|---|
| Target Compound Data | 3% to 6% of control |
| Comparator Or Baseline | C13 cyclohexenone derivatives: 30% to 47% of control |
| Quantified Difference | Mycorradicin derivatives reduced to ~1/20 to 1/33 of control vs. cyclohexenone derivatives reduced to ~1/2 to 1/3 of control; differential suppression factor of approximately 5× to 16× greater for mycorradicin |
| Conditions | Medicago truncatula hairy roots colonized by Glomus intraradices; RNAi-mediated repression of MtCCD1 |
Why This Matters
This differential regulation means mycorradicin cannot serve as a proxy for total apocarotenoid flux in AM symbiosis studies, and experiments using C13 derivatives as a substitute would fail to capture the distinct biosynthetic control governing mycorradicin accumulation.
- [1] Floss DS, Schliemann W, Schmidt J, Strack D, Walter MH. RNA Interference-Mediated Repression of MtCCD1 in Mycorrhizal Roots of Medicago truncatula Causes Accumulation of C27 Apocarotenoids, Shedding Light on the Functional Role of CCD1. Plant Physiology. 2008 Sep;148(3):1267-1281. doi:10.1104/pp.108.125062 View Source
